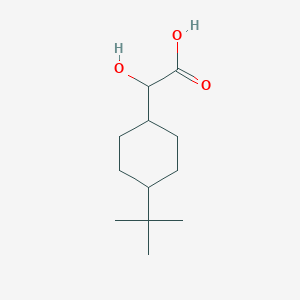

2-(4-Tert-butylcyclohexyl)-2-hydroxyacetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

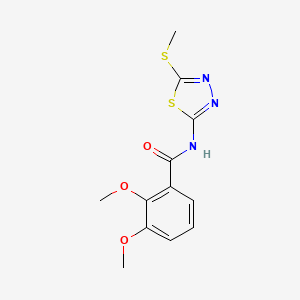

“2-(4-Tert-butylcyclohexyl)-2-hydroxyacetic acid” is a chemical compound that is structurally related to 4-tert-Butylcyclohexyl acetate . This compound is used as a fragrance ingredient and its toxicologic and dermatological analysis has been reported . It is widely used as a perfume for cosmetics including soaps .

Synthesis Analysis

The synthesis of related compounds involves cyclodimerization reactions and interactions with specific reagents. For instance, (3,5-Di-tert-butyl-4-oxocyclohexa-2,5-dienylidene)acetic acid undergoes cyclodimerization upon heating, leading to racemic cis- and trans-isomeric lactone-acids. Another example involves the efficient labeling of precursor chelating agents for lanthanide ions.Molecular Structure Analysis

The molecular structure of related compounds, such as 2-(1-Amino-4-tert-butylcyclohexyl)acetic acid hemihydrate, is characterized by the presence of zwitterions and extensive hydrogen bonding, which stabilizes the molecular structure and influences its reactivity and physical properties. This suggests that the molecular structure of this compound would also exhibit specific interactions that could affect its behavior in chemical reactions and applications.Chemical Reactions Analysis

Chemical reactions involving similar compounds showcase a variety of reactivity patterns. For example, the oxidation of 2,6-Di-tert-butyl-4-methylphenol using a hydrogen peroxide-heteropolyacid system in acetic acid results in multiple oxidation products. This indicates a pathway that could be relevant for modifying the chemical properties of this compound for specific applications.Physical And Chemical Properties Analysis

The physical properties of compounds structurally related to this compound, such as solubility, melting points, and crystallization behavior, can be inferred from studies on similar molecules. The crystallization of 2-(1-Amino-4-tert-butylcyclohexyl)acetic acid hemihydrate, with its detailed crystal structure, offers insights into the potential solid-state properties of this compound, including its hydrogen bonding network and crystal packing.Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Research includes the synthesis of hydroxyquinones and related compounds, demonstrating methodologies for converting tert-butoxyquinones into hydroxyquinones, which are crucial for synthesizing natural products and semisquaric acids (Enhsen et al., 1990).

- Studies on dibridged diiron(III) complexes using aminebis(phenoxide)-based ligands, highlighting the coordination properties and magnetostructural analysis of these complexes, which are influenced by the steric effects of tert-butyl groups (Weyhermüller et al., 2011).

Applications in Material Science

- The development of a safety-catch linker for solid-phase synthesis, demonstrating an improved synthetic route for preparing specific hydroxyacetic acid derivatives for peptide synthesis (Panke & Frank, 1998).

- Exploration of sulfur-containing derivatives of phosphorylated sterically hindered phenols, showcasing the synthesis and properties of compounds with potential antioxidative activities (Gazizov et al., 2017).

Mechanistic Insights and Molecular Interactions

- Investigation of molecular recognition in Mn-catalyzed C-H oxidation, revealing how molecular recognition influences the selectivity and mechanism of catalyst inhibition by tert-butyl benzoic acid (Balcells et al., 2009).

Wirkmechanismus

The tert-butyl group is very bulky, resulting in strong 1,3-diaxial interactions when in the axial position . This makes the A value of the tert-butyl group exceptionally high—about 5 kcal/mol . This effect is so prominent that it results in conformation “locking” in tert-butylcyclohexanes, where the ring is forced to almost entirely take on the conformation with the tert-butyl group in the equatorial position .

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(4-tert-butylcyclohexyl)-2-hydroxyacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O3/c1-12(2,3)9-6-4-8(5-7-9)10(13)11(14)15/h8-10,13H,4-7H2,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMASIWKHEKAGMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC(CC1)C(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-ethoxy-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide](/img/structure/B2782428.png)

![2'-Methyl-4'-(5-methyl-[1,3,4]oxadiazol-2-yl)-biphenyl-4-carboxylic acid [4-hydroxy-3-(4-methyl-piperazin-1-yl)-phenyl]-amide](/img/structure/B2782438.png)

![1-[3-Fluoro-4-(trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride](/img/structure/B2782440.png)

![N-(2-ethoxyphenyl)-2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2782442.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-nitrobenzenesulfonamide](/img/structure/B2782447.png)